Amiodarone

Description

Properties

IUPAC Name |

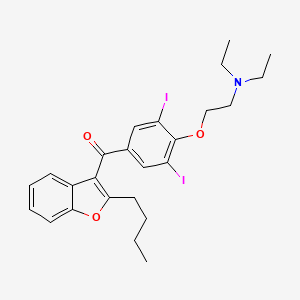

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022592 | |

| Record name | Amiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amiodarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 4.76e-03 g/L | |

| Record name | Amiodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amiodarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1951-25-3 | |

| Record name | Amiodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiodarone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amiodarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amiodarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amiodarone: An In-depth Technical Guide on its Molecular and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, classified as a Vaughan-Williams Class III drug due to its primary action of prolonging the cardiac action potential and refractory period. However, its therapeutic efficacy is attributed to a broad spectrum of effects on various molecular and cellular targets, extending beyond simple potassium channel blockade. This technical guide provides a comprehensive overview of the known molecular and cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved in its characterization.

Core Molecular Targets: Ion Channels and Receptors

This compound's antiarrhythmic properties stem from its interaction with a variety of cardiac ion channels and receptors. Its multi-channel blocking activity contributes to its effectiveness in treating both supraventricular and ventricular arrhythmias.[1][2]

Ion Channel Interactions

This compound exhibits a "use-dependent" blockade of several key ion channels, meaning its blocking effect is more pronounced at higher heart rates.

-

Potassium Channels: As a Class III antiarrhythmic, this compound's primary mechanism of action is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[2][3] This blockade prolongs the action potential duration and the effective refractory period of cardiomyocytes, thereby reducing their excitability.[4] Specifically, this compound inhibits the rapidly activating delayed rectifier potassium current (IKr), conducted by the hERG channel, and to a lesser extent, the slowly activating delayed rectifier potassium current (IKs).[5][6] It also inhibits ATP-sensitive potassium channels (KATP).[7]

-

Sodium Channels: this compound also demonstrates Class I antiarrhythmic properties by blocking sodium channels, particularly in their inactivated state.[8][9] This action decreases the upstroke velocity of the action potential (Phase 0), slowing conduction in fast-channel dependent tissues.[1][10] this compound shows some selectivity for sodium channels in ischemic tissue.[9]

-

Calcium Channels: Exhibiting Class IV antiarrhythmic effects, this compound blocks L-type calcium channels.[3][11] This action is responsible for its negative chronotropic (slowing of heart rate) and dromotropic (slowing of atrioventricular conduction) effects.[1][2]

Adrenergic Receptor Interactions

This compound possesses non-competitive beta-adrenergic blocking properties (Class II effect), contributing to its anti-sympathetic actions.[1][12] Unlike conventional beta-blockers that bind to the catecholamine recognition site, this compound appears to decrease the number of beta-adrenoceptors at the cell surface and may also inhibit the coupling of these receptors with adenylate cyclase.[6][13][14] It also exhibits some alpha-adrenergic receptor blocking activity.[12]

Cellular Targets and Signaling Pathways

Beyond its direct effects on ion channels and receptors, this compound influences a range of intracellular processes and signaling pathways, which contribute to both its therapeutic effects and its well-known side-effect profile.

Mitochondrial Function

This compound is known to induce mitochondrial toxicity, which is considered a major contributor to drug-induced liver injury.[15] It can uncouple oxidative phosphorylation and inhibit complexes I and II of the mitochondrial respiratory chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[16][17] This mitochondrial dysfunction can trigger apoptosis.[18]

Apoptosis

This compound can induce apoptosis, or programmed cell death, through various mechanisms. In some cell types, it triggers the mitochondrial apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.[19] However, in other contexts, such as in rat alveolar epithelial cells, this compound has been shown to attenuate apoptosis despite decreasing anti-apoptotic proteins.[20] The drug has also been found to sensitize leukemia cells to apoptosis.[21]

Gene Expression and Signaling Pathways

This compound can modulate the expression of various genes and affect several key signaling pathways:

-

Thyroid Hormone Receptor: Due to its structural similarity to thyroid hormone, this compound can interfere with thyroid hormone metabolism and action. It can inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) and antagonize T3 binding to its nuclear receptors, leading to changes in the expression of thyroid hormone-responsive genes.[22][23] This can result in either hypothyroidism or thyrotoxicosis.[3]

-

EGFR/Gsk3b/Snail Signaling Axis: In the context of cardiac valve formation, this compound has been shown to induce the overexpression of "similar to versican b" (s-vcanb), which in turn represses the EGFR/Gsk3β/Snail signaling pathway.[24]

-

ERK1/2 and p38 MAPK Signaling: this compound can promote cell proliferation and myofibroblast differentiation in fibroblasts through the activation of the ERK1/2 and p38 MAPK signaling pathways, which may contribute to this compound-induced pulmonary fibrosis.[25]

-

NF-κB Signaling Pathway: this compound has been found to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated NF-κB signaling pathway by blocking the acidification of intracellular organelles.[26]

-

AP-1 and STAT Signaling: In lung alveolar epithelial cells, this compound can induce the expression of the angiotensinogen gene through the activation of AP-1 transcription factors.[27] It has also been shown to increase the DNA binding of STAT-5.[27]

-

AKT Signaling: In leukemia cells, this compound has been shown to decrease AKT activity, sensitizing the cells to apoptosis.[21]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with its various molecular targets.

| Target | Species/Cell Line | Parameter | Value | Reference |

| Potassium Channels | ||||

| KATP Channel | Rat Ventricular Myocytes | IC50 | 2.3 µM | [7] |

| IKr (hERG) | Rabbit Ventricular Myocytes | IC50 | 2.8 µM | [14] |

| hERG | HEK293 Cells | IC50 | ~26 - 300 nM | [18] |

| Sodium Channels | ||||

| Peak INa | Rabbit Atrial Myocytes | IC50 | 1.8 µM | [15] |

| Peak INa | Rabbit Ventricular Myocytes | IC50 | 40.4 µM | [15] |

| Late INa | HEK293 Cells (SCN5A) | IC50 | 3.0 ± 0.9 µM | [24] |

| Calcium Channels | ||||

| L-type Ca2+ Channel | MIN6 Cells | IC50 | Not specified | [28] |

| Receptors | ||||

| 1,4-Dihydropyridine Receptor | Rat/Rabbit Myocardium | Ki | ~0.27 µM | [11] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as cell type, temperature, and specific protocol used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Patch-Clamp Electrophysiology for Ion Channel Characterization

Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes or cell lines expressing the channel of interest.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Solutions:

-

External Solution (Tyrode's solution): (in mM) 143 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.25 NaH2PO4, 5.0 HEPES, and 5.6 glucose (pH 7.4 with NaOH).[15]

-

Internal (Pipette) Solution: Composition varies depending on the current being measured. For INa, a typical solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.4 with CsOH).[29]

-

-

Voltage-Clamp Protocols:

-

Apply specific voltage protocols to elicit and isolate the ion current of interest. For example, to measure peak INa, hold the cell at a negative potential (e.g., -120 mV) and then apply a series of depolarizing voltage steps.[29]

-

To study use-dependency, apply a train of depolarizing pulses at different frequencies.

-

-

Drug Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perfuse the cells with the external solution containing the desired concentration of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application.

-

Construct concentration-response curves and calculate the IC50 value using the Hill equation.[15]

-

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., beta-adrenergic receptor).

Methodology:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of unlabeled this compound.[31]

-

Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Measurement of Mitochondrial Respiration

Objective: To assess the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Methodology:

-

Cell Culture:

-

Culture cells of interest (e.g., primary hepatocytes, HepG2 cells) in appropriate media.[7]

-

-

High-Resolution Respirometry:

-

Experimental Protocol:

-

Add the cell suspension to the respirometer chamber.

-

Measure the basal OCR.

-

Sequentially add mitochondrial inhibitors to assess different parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent to measure maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.[4]

-

-

-

Drug Treatment:

-

Introduce this compound at various concentrations into the chamber and measure the OCR.[7]

-

-

Data Analysis:

-

Calculate the different respiratory parameters (basal, ATP-linked, maximal, and spare respiratory capacity) before and after this compound treatment.

-

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.

Methodology:

-

Cell Treatment:

-

Culture cells on coverslips or in chamber slides and treat with this compound for the desired time.

-

-

Fixation and Permeabilization:

-

TUNEL Labeling:

-

Detection:

-

If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized using a fluorescence microscope.

-

If BrdUTP is used, an additional step of incubation with a fluorescently labeled anti-BrdU antibody is required.[33]

-

-

Counterstaining and Imaging:

-

Counterstain the cell nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.

-

Acquire images using a fluorescence microscope. Apoptotic cells will show bright fluorescence from the incorporated labeled dUTPs.

-

Visualizations

Signaling Pathways

Caption: Overview of this compound's multifaceted signaling effects.

Experimental Workflows

Caption: Workflow for Patch-Clamp Electrophysiology.

Caption: Workflow for TUNEL Assay.

Conclusion

This compound's clinical utility is a consequence of its complex and multifaceted mechanism of action, targeting a wide array of ion channels, receptors, and intracellular signaling pathways. This guide has provided a detailed overview of these targets, supported by quantitative data and experimental methodologies. A thorough understanding of these molecular and cellular interactions is crucial for the continued development of safer and more effective antiarrhythmic therapies and for managing the clinical use of this compound to maximize its therapeutic benefits while minimizing its potential for adverse effects. Further research into the intricate signaling networks modulated by this compound will undoubtedly uncover new therapeutic possibilities and refine our understanding of cardiac electrophysiology.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. Interaction with the hERG channel and cytotoxicity of this compound and this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cardiomyocytes in culture--a model to study the cellular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opentrons.com [opentrons.com]

- 7. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. embopress.org [embopress.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. axionbiosystems.com [axionbiosystems.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Short- and long-term effects of this compound on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. intracellular calcium assay [protocols.io]

- 22. This compound-mediated increase in intracellular free Ca2+ associated with cellular injury to human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. Augmentation of late sodium current unmasks the proarrhythmic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fungicidal activity of this compound is tightly coupled to calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound induces angiotensinogen gene expression in lung alveolar epithelial cells through activation protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 29. Effects of this compound and N-desethylthis compound on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. info.gbiosciences.com [info.gbiosciences.com]

- 33. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Amiodarone's effect on potassium channel currents

An In-depth Technical Guide on the Effects of Amiodarone on Potassium Channel Currents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and widely prescribed antiarrhythmic agent, primarily classified as a Class III drug under the Vaughan Williams classification.[1] Its principal mechanism of action involves the blockade of potassium channels, which is crucial for cardiac repolarization during phase 3 of the action potential.[2][3] This inhibition prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes, thereby reducing myocyte excitability and suppressing tachyarrhythmias.[1][3] However, this compound's pharmacology is notably complex, exhibiting characteristics of all four antiarrhythmic classes, including the blockade of sodium and calcium channels, as well as non-competitive β-adrenergic antagonism.[2][4] This multifaceted activity contributes to its high efficacy but also to its extensive side-effect profile. This guide provides a detailed technical overview of this compound's interactions with various cardiac potassium channel currents, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and relationships.

Core Mechanism: Prolongation of Cardiac Repolarization

The defining characteristic of Class III antiarrhythmic agents is their ability to block potassium currents responsible for the repolarization of the cardiac action potential.[5] By inhibiting these channels, this compound delays the efflux of potassium ions (K+) from the cardiomyocyte during phase 3, extending the duration of the action potential.[4] This prolongation of the refractory period makes the cardiac tissue less susceptible to premature excitation, a key factor in preventing and terminating re-entrant arrhythmias.[1]

Quantitative Analysis of this compound's Effect on Specific Potassium Channels

This compound's activity is not uniform across all potassium channels. It demonstrates preferential and potent inhibition of specific channel subtypes, which dictates its clinical efficacy and toxicological profile. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying this potency.

| Potassium Channel Current | Gene/Subunits | IC50 Value (this compound) | Experimental System | Reference(s) |

| I_Kr (Rapid Delayed Rectifier) | hERG (KCNH2) | ~45 nM - 117.8 nM | HEK293 cells | [6][7] |

| 9.8 µM | Xenopus oocytes | [8] | ||

| 2.8 µM | Rabbit ventricular myocytes | [9][10] | ||

| 37.9 µM | Xenopus oocytes (expressing HERG) | [9] | ||

| I_Kr (Rapid Delayed Rectifier) | hERG (KCNH2) | 157.6 ± 21.2 nM (Desethylthis compound) | HEK293 cells | [11] |

| I_Ks (Slow Delayed Rectifier) | KCNQ1/KCNE1 | Minimal reduction / Unaffected | Rabbit myocytes / Xenopus oocytes | [9][10] |

| I_K_ATP (ATP-sensitive) | Kir6.x/SURx | 2.3 µM | Rat ventricular myocytes | [12] |

| I_Kur (Ultrarapid Delayed Rectifier) | Kv1.5 | 3.9 µM | Rabbit coronary arterial smooth muscle cells | [13] |

| I_KAS (SK Current) | SK2 | 2.67 µM | HEK293 cells | [14] |

| I_to (Transient Outward) | Kv1.4 | 489.2 µM | Xenopus oocytes (fKv1.4ΔN) | [15] |

| I_K1 (Inward Rectifier) | Kir2.1 | 10-20 µM (Significant reduction) | Guinea pig ventricular myocytes | [16][17] |

Note: IC50 values can vary significantly based on the expression system (e.g., mammalian cells vs. Xenopus oocytes), temperature, and specific voltage protocols used in the experiments.[6]

Detailed Channel-Specific Interactions

hERG (I_Kr) Channels: The Primary Target

The rapid delayed rectifier potassium current (I_Kr), conducted by hERG channels, is a principal target for this compound.[18] Inhibition of I_Kr is the main contributor to this compound's Class III antiarrhythmic action.

-

State-Dependent Blockade : Studies have shown that this compound can block hERG channels in their closed, open, and inactivated states, a feature that contributes to its potent effect.[8] The inhibitory action is contingent upon channel gating.[7]

-

Molecular Determinants : Alanine-scanning mutagenesis has identified several amino acid residues within the channel's inner pore cavity that are critical for this compound binding. These include the aromatic residues Y652 and F656 on the S6 helix and S624 in the pore helix.[6] Mutations at these sites can increase the IC50 value by over 20-fold, indicating their importance in forming the drug's binding pocket.[6][7]

-

Metabolite Activity : N-desethylthis compound (DEA), the major active metabolite of this compound, is also a potent inhibitor of hERG channels, with a reported IC50 of approximately 158 nM.[11]

I_Ks, I_Kur, and I_to Channels

-

I_Ks (KCNQ1/KCNE1) : In contrast to its potent effect on I_Kr, short-term application of this compound has minimal impact on the slow delayed rectifier current, I_Ks.[9][10] However, long-term administration in animal models has been shown to reduce I_Ks density.[9][10] This differential effect on I_Kr versus I_Ks is a key characteristic of its action.

-

I_Kur (Kv1.5) : this compound inhibits the ultrarapid delayed rectifier K+ current (I_Kur), which is primarily expressed in the atria.[13][19] This action may contribute to its effectiveness in treating atrial arrhythmias like atrial fibrillation. The inhibition is concentration- and state-dependent, with an IC50 of 3.9 µM in rabbit coronary arterial smooth muscle cells.[13]

-

I_to (Kv1.4) : The transient outward current, which contributes to early repolarization (Phase 1), is also blocked by this compound, albeit at much higher concentrations (IC50 ≈ 489 µM).[15] This action can further contribute to the overall prolongation of the action potential.

Inward Rectifier and Other Potassium Channels

-

I_K1 (Kir2.1) : this compound reduces the inward rectifier current I_K1, which is crucial for stabilizing the resting membrane potential and shaping the late phase of repolarization.[16][17] This block requires relatively high concentrations (10-20 µM) and has a slow onset.[16] Single-channel analysis shows that this compound prolongs the intervals between bursts of channel activity.[16] this compound and its analogue dronedarone specifically inhibit Kir2.1 channels without affecting Kir2.2 and Kir2.3 subtypes.[20]

-

I_K_ATP (ATP-sensitive K+ channels) : In rat ventricular myocytes, this compound rapidly inhibits ATP-sensitive K+ channels with an IC50 of 2.3 µM.[12] It achieves this by promoting channel closure and increasing the channel's sensitivity to ATP.[12] This action could be particularly relevant under ischemic conditions where these channels are activated.

-

I_KAS (Small-conductance Ca2+-activated K+ channels) : this compound inhibits SK channels in a dose-dependent manner with an IC50 of 2.67 µM.[14] This inhibition is not dependent on voltage but is highly dependent on the intracellular Ca2+ concentration, suggesting a state-dependent mechanism where the drug is more effective at higher calcium levels.[14]

Experimental Protocols and Methodologies

The characterization of this compound's effects on potassium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp

This is the gold-standard technique for measuring ion channel currents.[21]

-

Cell Preparation : Experiments are typically performed on isolated primary cells (e.g., rabbit or guinea pig ventricular myocytes) or on heterologous expression systems like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a specific potassium channel subtype.[6][9][22]

-

Solutions :

-

Extracellular (Bath) Solution : Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4. For studying inward currents, a high K+ solution may be used.[6]

-

Intracellular (Pipette) Solution : Contains a high concentration of a potassium salt (e.g., K-aspartate or KCl), MgATP, EGTA to buffer calcium, and HEPES to buffer pH to ~7.2.[23]

-

-

Recording : A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the whole cell. A voltage-clamp amplifier imposes a command voltage across the membrane and measures the resulting ionic current.

Voltage-Clamp Protocols

The specific voltage protocols are designed to isolate the current of interest and study its properties and drug modulation.

-

hERG (I_Kr) Tail Current Protocol : To measure I_Kr, cells are typically held at a negative potential (e.g., -80 mV), depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, and then repolarized to a negative potential (e.g., -40 mV). The characteristic large "tail current" is measured upon repolarization as channels recover from inactivation and deactivate.[6][23] Drug-induced block is often quantified as the percentage reduction in this tail current.

-

State-Dependence Protocols : To investigate use- or state-dependence, repetitive depolarizing pulses of varying durations or frequencies are applied. A greater block with longer or more frequent pulses indicates that the drug preferentially binds to open or inactivated channel states.[6][13]

Signaling Pathways and Logical Relationships

This compound's clinical profile arises from its interaction with a spectrum of ion channels. While its primary classification is based on K+ channel blockade, its effects on other channels are integral to its overall antiarrhythmic and proarrhythmic potential.

Conclusion

This compound exerts a complex and profound inhibitory effect on a wide array of cardiac potassium channels. Its high-affinity blockade of the hERG (I_Kr) channel is the cornerstone of its Class III antiarrhythmic activity, leading to significant prolongation of the cardiac action potential. However, its additional effects on other potassium currents—including I_Kur, I_K1, I_K_ATP, and I_KAS—as well as on sodium and calcium channels, create a unique pharmacological profile. This multifaceted mechanism of action accounts for its broad clinical efficacy in treating both ventricular and supraventricular arrhythmias. For drug development professionals and researchers, a thorough understanding of these channel-specific interactions, quantified by metrics like IC50 and characterized by detailed electrophysiological protocols, is essential for developing safer and more effective antiarrhythmic therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of the class III antiarrhythmic drug this compound on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Short- and long-term effects of this compound on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. This compound inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The class III anti-arrhythmic agent, this compound, inhibits voltage-dependent K(+) channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Apamin-Sensitive Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. scholars.northwestern.edu [scholars.northwestern.edu]

- 17. This compound blocks the inward rectifier potassium channel in isolated guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. the-ion-channel-basis-of-pharmacological-effects-of-amiodarone-on-myocardial-electrophysiological-properties-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]

- 19. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. sophion.com [sophion.com]

- 23. researchgate.net [researchgate.net]

Amiodarone: An In-Depth Technical Guide to its Modulation of Core Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, classified as a Vaughan-Williams Class III drug, but exhibiting properties of all four classes. Its primary therapeutic action lies in the prolongation of the cardiac action potential and refractory period, effectively treating a wide range of tachyarrhythmias. However, its clinical utility is often tempered by a significant side effect profile affecting multiple organ systems, including the thyroid, lungs, liver, and eyes. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved. Understanding these multifaceted interactions is crucial for optimizing its therapeutic benefits while mitigating its adverse effects, and for guiding the development of safer, more targeted antiarrhythmic drugs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's effects on various biochemical targets. These values provide a comparative look at the drug's potency across different pathways.

Table 1: Inhibition of Cardiac Ion Channels by this compound

| Ion Channel | Current | Species/Cell Line | IC50 Value | Reference(s) |

| Potassium Channels | ||||

| hERG (KCNH2) | IKr | Rabbit Ventricular Myocytes | 2.8 µM | [1] |

| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 µM | [2] |

| KvLQT1/minK | IKs | Rabbit Ventricular Myocytes | >300 µM (unaffected) | [1] |

| Sodium Channels | ||||

| Nav1.5 | Peak INa | Rabbit Atrial Myocytes | 1.8 ± 1.1 µM | [3] |

| Nav1.5 | Peak INa | Rabbit Ventricular Myocytes | 40.4 ± 11.9 µM | [3] |

| Nav1.5 | Late INa | HEK293 Cells | 3.0 ± 0.9 µM | [2] |

| Receptor Binding | [3H]BTXB | Rat Cardiac Sarcolemma | 3.6 µM | [4] |

| Calcium Channels | Not explicitly found |

Table 2: Inhibition of Deiodinases by this compound and its Metabolite

| Enzyme | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Type 1 Deiodinase (D1) | This compound | Non-competitive | >100 µM | - | [5] |

| Type 1 Deiodinase (D1) | Desethylthis compound | Non-competitive | ~1.6 µM | ~10 µM | [5] |

| Type 2 Deiodinase (D2) | This compound | Non-competitive | >100 µM | - | [5] |

| Type 2 Deiodinase (D2) | Desethylthis compound | Non-competitive | ~3.1 µM | ~7 µM | [5] |

Table 3: Effects of this compound on Mitochondrial Function

| Mitochondrial Parameter | Effect | Concentration | Cell/Tissue Type | Reference(s) |

| State 4 Respiration | Initial stimulation (uncoupling) followed by inhibition | 200 µM | Isolated mouse liver mitochondria | [6] |

| State 3 Respiration (Complex I & II substrates) | Marked decrease | 200 µM (5 min preincubation) | Isolated mouse liver mitochondria | [6] |

| Mitochondrial Respiration | Concentration-dependent impairment | 60 µM | Intact HepG2 cells | [7] |

| Cellular ATP Levels | Severe concentration-dependent depletion | 100 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [7] |

Table 4: Induction of Phospholipidosis and Inhibition of Lysosomal Phospholipase A2 by this compound

| Assay | Endpoint | Cell/System | Effective Concentration/IC50 | Reference(s) |

| Lysosomal Phospholipase A2 Activity | Inhibition | In vitro (fluorogenic substrate) | IC50: 10 µM | [8] |

| Lysosomal Phospholipase A2 Activity | Inhibition | In vitro (transacylation method) | IC50: 8.3 µM | [8] |

| Phospholipidosis Induction | Increased intracellular phospholipids | HepG2 cells (LipidTOX Red) | 19.16 µM (24h) | [5] |

| Phospholipidosis Induction | Increased intracellular phospholipids | HepG2 cells (LipidTOX Red) | EC50 determined from concentration-response curve | [9] |

Core Biochemical Pathways Modulated by this compound

Cardiac Ion Channel Modulation: The Basis of Antiarrhythmic Efficacy

This compound's primary therapeutic effect stems from its ability to block multiple cardiac ion channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) of cardiomyocytes. This multifaceted channel blockade contributes to its broad-spectrum antiarrhythmic activity.

This compound's action on cardiac ion channels is a direct physical interaction, leading to altered ion flux and, consequently, changes in the cardiomyocyte's electrical properties. The key channels affected are:

-

Potassium Channels: Primarily, this compound blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] This inhibition is a hallmark of Class III antiarrhythmic drugs and is the principal mechanism for APD prolongation.

-

Sodium Channels: this compound exhibits a use-dependent blockade of sodium channels, a characteristic of Class I antiarrhythmic agents. It has a higher affinity for the inactivated state of the channel, making it more effective at higher heart rates.[3] This action slows the upstroke of the action potential (Phase 0) and reduces conduction velocity.

-

Calcium Channels: this compound also weakly blocks L-type calcium channels, a Class IV effect, which can lead to a decrease in sinoatrial and atrioventricular nodal conduction.

-

Beta-Adrenergic Receptors: this compound exhibits non-competitive beta-adrenergic blocking properties (Class II effect), antagonizing the effects of catecholamines on the heart and reducing heart rate and myocardial oxygen consumption.

Mitochondrial Dysfunction: A Key Element in this compound-Induced Toxicity

This compound-induced organ toxicity, particularly hepatotoxicity and pulmonary toxicity, is often linked to its detrimental effects on mitochondrial function. The drug accumulates in mitochondria and disrupts the electron transport chain and oxidative phosphorylation.

This compound exhibits a dual effect on mitochondrial respiration. Initially, it acts as a protonophore, uncoupling oxidative phosphorylation.[6] This is followed by a more profound inhibition of the respiratory chain, primarily at the levels of Complex I and Complex II.[6] This inhibition leads to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death pathways.

Interference with Thyroid Hormone Metabolism

This compound's high iodine content and its structural similarity to thyroid hormones lead to significant alterations in thyroid function. These effects can manifest as either this compound-induced hypothyroidism (AIH) or this compound-induced thyrotoxicosis (AIT).

This compound and its primary metabolite, desethylthis compound (DEA), interfere with thyroid hormone metabolism at multiple levels:

-

Inhibition of Deiodinases: DEA is a potent non-competitive inhibitor of both type 1 and type 2 deiodinases.[5] These enzymes are crucial for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). This inhibition leads to increased T4 and reverse T3 (rT3) levels, and decreased T3 levels.

-

Iodine Overload: The metabolism of this compound releases a large amount of iodine, which can induce a Wolff-Chaikoff effect, leading to a temporary inhibition of thyroid hormone synthesis and potentially causing hypothyroidism in susceptible individuals.

-

Direct Cytotoxicity: this compound can have a direct toxic effect on thyroid follicular cells, leading to a destructive thyroiditis and the release of pre-formed thyroid hormones, causing thyrotoxicosis.

Induction of Phospholipidosis

This compound is a cationic amphiphilic drug that is known to induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids within cells. This is a common feature of this compound-induced toxicity in various tissues.

The primary mechanism for this compound-induced phospholipidosis is the inhibition of lysosomal phospholipase A2 (LPLA2). As a cationic amphiphilic molecule, this compound accumulates in the acidic environment of lysosomes. It is proposed that this compound inserts into the lysosomal membrane, altering its charge and displacing LPLA2. This prevents the degradation of phospholipids, leading to their accumulation and the formation of characteristic lamellar inclusion bodies.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound's effects. Below are summaries of key experimental protocols.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on specific cardiac ion currents (e.g., IKr, INa).

Methodology:

-

Cell Preparation: Use isolated primary cardiomyocytes (e.g., from rabbit atrium or ventricle) or a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

-

Recording: Employ the whole-cell patch-clamp technique.

-

Solutions:

-

External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

-

Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.

-

-

Voltage Protocol (for hERG): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and then inactivate the channels. Repolarize to -50 mV to record the tail current, which reflects the channel's recovery from inactivation and deactivation.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the peak tail current at each concentration and plot a concentration-response curve to determine the IC50 value.

FDA Recommended Voltage Protocol for hERG: A standardized protocol involves a depolarizing step to +40 mV followed by a ramp-down to -80 mV.[2]

Assessment of this compound-Induced Phospholipidosis in vitro

Objective: To quantify the accumulation of intracellular phospholipids in response to this compound treatment.

Methodology:

-

Cell Culture: Plate HepG2 cells in a 96-well or 1536-well plate and allow them to adhere overnight.[5][10]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Staining:

-

Fixation: Fix the cells with a solution of paraformaldehyde.

-

Imaging: Acquire images using a high-content imaging system or a confocal microscope.

-

Quantification: Use image analysis software to quantify the fluorescence intensity of the phospholipid stain per cell. The increase in fluorescence intensity relative to the control indicates the degree of phospholipidosis. Calculate the EC50 from the concentration-response curve.

Measurement of Mitochondrial Respiration

Objective: To assess the impact of this compound on the function of the mitochondrial electron transport chain.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) or cultured cells by differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Substrates and Inhibitors:

-

Complex I-linked respiration: Use substrates like glutamate and malate.

-

Complex II-linked respiration: Use succinate in the presence of a Complex I inhibitor (e.g., rotenone).

-

State 3 (ADP-stimulated) respiration: Add a saturating concentration of ADP.

-

State 4 (resting) respiration: Measure respiration in the absence of ADP.

-

-

This compound Treatment: Add this compound directly to the respiration chamber at various concentrations and measure its immediate and time-dependent effects on oxygen consumption.

-

Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (ADP consumed/oxygen consumed) to assess the coupling and efficiency of oxidative phosphorylation.

Quantification of Thyroid Hormones in Biological Samples

Objective: To measure the levels of T3, T4, and rT3 in serum from this compound-treated animals.

Methodology:

-

Animal Model: Administer this compound to rats or mice for a specified period.

-

Sample Collection: Collect blood samples and separate the serum.

-

Sample Preparation: Perform protein precipitation and/or solid-phase extraction to remove interfering substances from the serum. Add isotopically labeled internal standards for T3, T4, and rT3.

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate the thyroid hormones.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each hormone and its internal standard.

-

-

Data Analysis: Construct calibration curves using standards of known concentrations to quantify the hormone levels in the samples.

Conclusion

This compound's clinical profile is a direct reflection of its complex and multifaceted interactions with a variety of biochemical pathways. Its primary antiarrhythmic efficacy is derived from a broad-spectrum blockade of cardiac ion channels. However, its significant off-target effects, including mitochondrial toxicity, interference with thyroid hormone homeostasis, and induction of phospholipidosis, are responsible for its challenging side-effect profile. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the safe and effective clinical use of this compound. Furthermore, this in-depth knowledge provides a critical foundation for the rational design of novel antiarrhythmic agents with improved target selectivity and a more favorable safety profile. The continued investigation into the intricate cellular and molecular effects of this compound will undoubtedly pave the way for advancements in the management of cardiac arrhythmias.

References

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual effect of this compound on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based Imaging Assay for Detection of Phospholipdosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Amiodarone's Complex Interaction with Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a potent antiarrhythmic agent, exerts a multifaceted influence on the cardiovascular system. Among its complex mechanisms of action, the interaction with beta-adrenergic receptors (β-ARs) plays a significant role in its therapeutic effects. This technical guide provides an in-depth analysis of this compound's engagement with the β-adrenergic signaling pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. The evidence presented herein distinguishes between the acute and chronic effects of this compound, highlighting a primary long-term mechanism of β-AR downregulation rather than direct receptor antagonism.

Introduction

The beta-adrenergic signaling cascade is a cornerstone of cardiac regulation, modulating heart rate, contractility, and conduction velocity. Dysregulation of this pathway is implicated in various cardiovascular pathologies. This compound's antiarrhythmic properties are, in part, attributed to its modulation of this critical signaling axis. While often broadly categorized as having "beta-blocking" properties, the precise nature of this interaction is nuanced and duration-dependent. This guide will dissect the molecular underpinnings of this compound's action on β-ARs, providing a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Quantitative Analysis of this compound's Effects on Beta-Adrenergic Receptors

The following table summarizes the key quantitative findings from in vitro studies investigating the impact of this compound on β-AR density and function. These studies predominantly utilized cardiomyocyte cell cultures.

| Parameter | Experimental System | This compound Treatment | Result | Citation |

| β-Adrenergic Receptor Density | Mouse AT-1 Cardiomyocytes | 48-hour incubation | 26% decrease in β-AR density (p<0.005) | [1] |

| Isoproterenol-Stimulated cAMP Response | Mouse AT-1 Cardiomyocytes | Acute exposure | No significant change | [1] |

| Isoproterenol-Stimulated cAMP Response | Mouse AT-1 Cardiomyocytes | 48-hour incubation | 20% decrease in cAMP response (p<0.05) | [1] |

| β1-Adrenergic Receptor Protein Level | Mouse AT-1 Cardiomyocytes | 48-hour incubation | Decreased signal intensity in Western blot analysis (p<0.05) | [1] |

| Radioligand Binding ([3H]-CGP-12177) | Mouse AT-1 Cardiomyocytes | Acute exposure | Not directly inhibited | [1] |

| Radioligand Binding Equilibrium Constant | Mouse AT-1 Cardiomyocytes | Up to 72-hour exposure | No significant change | [1] |

Signaling Pathway Modulation

The canonical β-adrenergic signaling pathway involves the activation of the β-AR by catecholamines, leading to the stimulation of a Gs-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Long-term exposure to this compound disrupts this pathway primarily by reducing the number of β-ARs on the cell surface. This downregulation leads to a diminished response to adrenergic stimulation.

This compound's long-term effect on the β-adrenergic signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate this compound's interaction with β-ARs.

Radioligand Binding Assay

This assay quantifies the density of β-ARs in a given sample.

Workflow for a radioligand binding assay.

Detailed Steps:

-

Cell Culture and Treatment: Mouse AT-1 cardiomyocytes are cultured to confluence and subsequently treated with this compound or a vehicle control for a specified duration (e.g., 48 hours).[1]

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared through homogenization and differential centrifugation.

-

Binding Reaction: Membrane preparations are incubated with a saturating concentration of a radiolabeled β-AR antagonist, such as [3H]-CGP-12177, in the presence and absence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor density (Bmax) is determined from saturation binding isotherms.

Western Blot Analysis

This technique is used to quantify the amount of β-AR protein.

Workflow for Western blot analysis of β-AR protein.

Detailed Steps:

-

Protein Extraction: Following treatment with this compound, cells are lysed, and the total protein concentration is determined.[1]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a solid support membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the β1-adrenergic receptor. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein-antibody complexes are visualized using a chemiluminescent substrate, and the resulting signal is captured.

-

Analysis: The intensity of the bands corresponding to the β1-AR is quantified using densitometry and normalized to a loading control.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-AR activation by quantifying the production of cAMP.

Detailed Steps:

-

Cell Treatment and Membrane Preparation: Similar to the radioligand binding assay, cardiomyocytes are treated with this compound, and membrane fractions are prepared.[1]

-

Adenylyl Cyclase Reaction: Membranes are incubated with ATP and a β-AR agonist (e.g., isoproterenol) to stimulate cAMP production.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The cAMP levels in this compound-treated samples are compared to those in control samples to determine the effect of this compound on the functional coupling of the β-AR to its downstream signaling pathway.

Discussion: Differentiating Acute vs. Chronic Effects

The available evidence strongly suggests a distinction between the acute and chronic effects of this compound on the β-adrenergic system. Acutely, this compound does not appear to directly compete with ligands for the β-AR binding site.[1] However, some literature describes a non-competitive antagonistic effect. This may be attributable to off-target effects or interactions with the lipid bilayer, altering receptor conformation and function.

In contrast, the long-term effects are more clearly defined. Chronic exposure to this compound leads to a tangible reduction in the number of β-adrenergic receptors.[1] This downregulation of receptor protein is the likely mechanism behind the observed decrease in the maximal response to β-adrenergic stimulation.[1] This effect is thought to be regulated at the transcriptional or post-transcriptional level.[1]

Conclusion

This compound's interaction with beta-adrenergic receptors is a complex process characterized by distinct short-term and long-term mechanisms. While acute effects may involve non-competitive antagonism, the predominant and clinically relevant long-term effect is the downregulation of β-adrenergic receptor protein expression. This leads to a blunted response to catecholamine stimulation, contributing to this compound's antiarrhythmic efficacy. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of novel antiarrhythmic therapies and for optimizing the clinical use of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Amiodarone in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of amiodarone and its major metabolite, N-desethylthis compound, in various biological tissues. The protocols are designed for researchers in pharmacology, toxicology, and drug development who require accurate measurement of this compound distribution and accumulation in preclinical and clinical studies.

Introduction

This compound is a potent antiarrhythmic drug characterized by its high lipophilicity and extensive tissue distribution.[1][2][3] Its accumulation in tissues such as fat, liver, lung, and skin is associated with both its therapeutic efficacy and potential toxicity.[4][5] Therefore, accurate quantification of this compound and its active metabolite, N-desethylthis compound, in biological tissues is crucial for understanding its pharmacokinetics, assessing drug safety, and optimizing therapeutic regimens. This document outlines validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound and N-desethylthis compound in tissue samples.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and N-desethylthis compound in various human and rat tissues, providing a reference for expected levels during experimental studies.

Table 1: this compound and N-desethylthis compound Concentrations in Human Tissues from Autopsy Samples.

| Tissue | This compound (mg/kg wet weight) | N-desethylthis compound (mg/kg wet weight) |

| Fat | 316 | Not Reported |

| Liver | 391 | 2354 |

| Lung | 198 | 952 |

| Adrenal Gland | 137 | 437 |

| Testis | 89 | 470 |

| Lymph Node | 83 | 316 |

| Pigmented Skin | 306 | 943 |

Data sourced from a study on patients treated with this compound.[5]

Table 2: this compound and N-desethylthis compound Concentrations in Rat Tissues.

| Tissue | This compound Concentration Range (µg/g) | N-desethylthis compound Concentration Range (µg/g) |

| Plasma | 2.5 - 1000 ng/mL | 2.5 - 1000 ng/mL |

| Homogenized Tissue | 5 - 5000 ng/g | 5 - 5000 ng/g |

Data reflects the linear range of quantification in a validated LC/MS assay method.[6]

Experimental Protocols

Two primary methods for the quantification of this compound in biological tissues are detailed below: HPLC with UV detection and LC-MS/MS.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and N-desethylthis compound in small tissue samples.[4][7]

1. Sample Preparation: Tissue Homogenization and Enzymatic Digestion

-

Accurately weigh approximately 20 mg of the tissue sample.[4]

-

For most tissues (excluding fat), add a proteolytic enzyme solution for digestion.[4] For fat tissue, use a lipase solution.[1]

-

Incubate the samples to ensure complete digestion and release of the analytes from the tissue matrix.[1][4]

-

Following digestion, add an internal standard solution to the homogenized sample. A suitable internal standard is N-Cetylpyridinium chloride or tamoxifen.[7][8]

2. Analyte Extraction: Liquid-Liquid Extraction

-

Deproteinize the sample by adding acetonitrile.[8]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to separate the supernatant containing the analytes from the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC-UV Analysis

-

Chromatographic Column: Utilize a C18 reversed-phase column (e.g., μ bondapack C18, 10μm or LiChroCART Purospher Star C18, 3 µm).[7][8]

-

Mobile Phase: A mixture of acetonitrile, methanol, and sodium dihydrogen phosphate buffer (e.g., 70:10:20, v/v/v), with the pH adjusted to 4.0, is effective.[8] Another option is a mobile phase consisting of phosphate buffer (50 mM) with 0.1% formic acid (pH 3.1), methanol, and acetonitrile (45:5:50, v/v/v).[7]

-

Flow Rate: Maintain a constant flow rate, for instance, 1.0 mL/min or 1.2 mL/min.[7][8]

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 242 nm or 254 nm.[7][8]

-

Quantification: Construct a calibration curve by plotting the peak height ratios of the drug to the internal standard against the corresponding drug concentrations. The concentration range can be set from 50–750 ng/ml.[8]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity for the quantification of this compound and N-desethylthis compound.[1][6][9]

1. Sample Preparation: Tissue Homogenization and Extraction

-

Homogenize the tissue samples (approximately 0.1 g) in a suitable buffer.[6]

-

For fatty tissues, enzymatic digestion with lipase is recommended.[1]

-

Add an internal standard, such as flecainide or ethopropazine, to the homogenate.[6][9]

-

Perform a liquid-liquid extraction using an organic solvent like hexane or diethyl ether.[1][6]

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[6]

-

Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.2% aqueous formic acid is effective.[6]

-

Flow Rate: A flow rate of 0.2 mL/min is recommended.[6]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, N-desethylthis compound, and the internal standard. For example, the precursor to product ion transitions for this compound can be m/z 645.83 -> [product ion].[6] For N-desethylthis compound, it can be m/z 546.9 -> [product ion].[6]

-

Quantification: Generate a calibration curve using the peak area ratios of the analytes to the internal standard over a concentration range of 2.5-1000 ng/mL for plasma and 5-5000 ng/g for tissue homogenates.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the quantification of this compound in biological tissues.

References

- 1. This compound concentrations in plasma and fat tissue during chronic treatment and related toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. High-performance liquid chromatographic measurement of this compound and desethylthis compound in small tissue samples after enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A liquid chromatography-mass spectrometry assay method for simultaneous determination of this compound and desethylthis compound in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid HPLC method for the simultaneous determination of this compound and its major metabolite in rat plasma and tissues: a useful tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. payeshdarou.ir [payeshdarou.ir]

Application Notes and Protocols for Studying Amiodarone Effects Using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the electrophysiological effects of amiodarone, a potent antiarrhythmic agent, using patch-clamp techniques. The protocols outlined below are designed to assess the drug's impact on key cardiac ion channels, which is crucial for understanding its therapeutic actions and potential proarrhythmic risks.

Introduction to this compound's Electrophysiological Profile

This compound is a complex antiarrhythmic drug, classified as a Class III agent under the Vaughan-Williams classification, but it exhibits properties of all four classes.[1][2] Its primary mechanism of action involves the blockade of potassium channels, which prolongs the cardiac action potential duration and effective refractory period.[2][3][4] However, this compound also affects sodium and calcium channels and possesses non-competitive anti-adrenergic properties.[1][2][3][5] This multi-channel blocking activity contributes to its broad efficacy in treating various cardiac arrhythmias, including atrial and ventricular tachyarrhythmias.[1][6][7] Patch-clamp electrophysiology is the gold standard for dissecting the specific interactions of this compound with individual ion channels at the molecular level.[8]

Key Ion Channels Affected by this compound

This compound's therapeutic and adverse effects are a direct consequence of its interaction with several key cardiac ion channels:

-

hERG (human Ether-à-go-go-Related Gene) Potassium Channels (IKr): Blockade of these channels is the principal mechanism behind this compound's Class III antiarrhythmic effect, leading to a delay in cardiac repolarization.[4][9]

-

Voltage-Gated Sodium Channels (INa): Inhibition of the fast inward sodium current contributes to this compound's Class I effects, slowing conduction velocity.[2][3][7]

-

L-type Voltage-Gated Calcium Channels (ICa,L): Blockade of these channels results in Class IV effects, including a negative chronotropic effect and slowing of atrioventricular conduction.[1][2][7]

-

Inward Rectifier Potassium Channels (IK1): this compound can also affect the inward rectifier potassium current, which is important for stabilizing the resting membrane potential.[10]

Quantitative Summary of this compound's Effects on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as determined by patch-clamp studies.

Table 1: Inhibitory Effects of this compound on Potassium Channels

| Channel Type | Cell Line/Preparation | IC50 | Key Findings | References |

| hERG (IKr) | HEK293 cells | ~45 nM - 47 nM | Potent block, contributing to QT prolongation. | [11][12][13][14] |

| hERG (IKr) | Xenopus oocytes | 9.8 µM | Block of closed, open, and inactivated states. | [15] |

| IKs | Rat ventricular myocytes | Inhibition at 10 µM | Less potent than on IKr. | [16] |

| Ito | Rat ventricular myocytes | Inhibition at 10-50 µM | Use-dependent block. | [16] |

| IK1 | Guinea pig ventricular myocytes | Inhibition at 10-20 µM | Small reduction in current. | [10] |

Table 2: Inhibitory Effects of this compound on Sodium Channels

| Channel Subtype | Cell Line/Preparation | IC50 | Key Findings | References |

| Nav1.5 (atrial) | Rabbit atrial myocytes | 1.8 ± 1.1 µM | Preferential block of atrial sodium channels. | [17] |

| Nav1.5 (ventricular) | Rabbit ventricular myocytes | 40.4 ± 11.9 µM | Less potent block in ventricular myocytes. | [17] |

| Late INa | HEK293 cells | 3.0 ± 0.9 µM | Inhibition of the sustained sodium current. | [18] |

Table 3: Inhibitory Effects of this compound on Calcium Channels

| Channel Type | Cell Line/Preparation | Concentration | Key Findings | References |

| L-type (ICa,L) | Neonatal rabbit ventricular myocytes | 1 µM | 39.1% inhibition of peak current. | [19] |

| L-type (ICa,L) | Neonatal rabbit ventricular myocytes | 1 µM | Shift in steady-state inactivation to more negative potentials. | [19] |

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on specific ion channels using the whole-cell patch-clamp technique.

Protocol 1: Assessing this compound's Effect on hERG (IKr) Channels

1. Cell Preparation:

-

Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Culture cells in appropriate media and passage regularly.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.

-

Apply this compound at various concentrations (e.g., 1 nM to 10 µM) to the external solution.

-

Monitor the inhibition of the hERG tail current to determine the IC50.

Protocol 2: Assessing this compound's Effect on Voltage-Gated Sodium Channels (INa)

1. Cell Preparation:

-

Use isolated rabbit atrial or ventricular myocytes, or HEK293 cells expressing the Nav1.5 channel.

-

For myocytes, enzymatic dissociation is required.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

External (Bath) Solution (in mM): 130 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. (Use CsCl to block K+ currents).

3. Electrophysiological Recording:

-

Hold the cell at a membrane potential of -140 mV to ensure full availability of sodium channels.[18]

-

Apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

To study the voltage-dependence of inactivation, apply a series of pre-pulses to various potentials before the test pulse.

-

Perfuse this compound (e.g., 0.1 µM to 100 µM) and measure the reduction in peak INa.

Protocol 3: Assessing this compound's Effect on L-type Calcium Channels (ICa,L)

1. Cell Preparation:

-

Use isolated ventricular myocytes from species such as rabbit or guinea pig.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. (Use CsCl and TEA-Cl to block K+ currents).

3. Electrophysiological Recording:

-

Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.

-

Apply a depolarizing pulse to 0 mV or +10 mV for 200-300 ms to elicit the inward L-type calcium current.

-

To investigate the voltage-dependence of inactivation, use a double-pulse protocol with varying pre-pulse potentials.

-

Apply this compound (e.g., 1 µM to 50 µM) to the bath solution and record the inhibition of the peak calcium current.